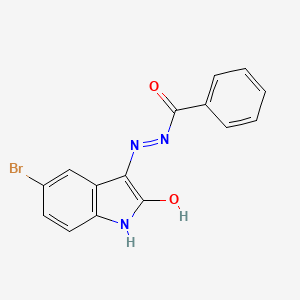![molecular formula C17H20N4O2 B5686703 1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE](/img/structure/B5686703.png)
1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a nitrophenyl group and a pyridinyl group attached to a piperazine ring, making it a molecule of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired piperazine derivative .
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridinyl positions, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyridinyl groups play crucial roles in binding to biological receptors, leading to various pharmacological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar compounds to 1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE include other piperazine derivatives such as 1-Methyl-4-(3-nitrophenyl)piperazine and 1-Methyl-4-(4-nitrophenyl)piperazine . These compounds share structural similarities but differ in the position of the nitro group and other substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-5-1-3-15(11-17)13-19-7-9-20(10-8-19)14-16-4-2-6-18-12-16/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNOIXUJYVFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
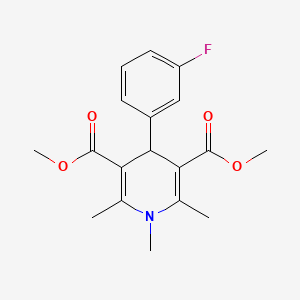
![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)
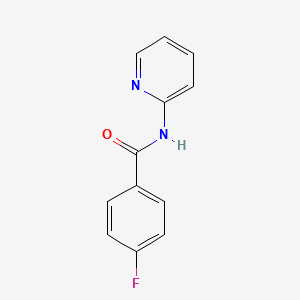
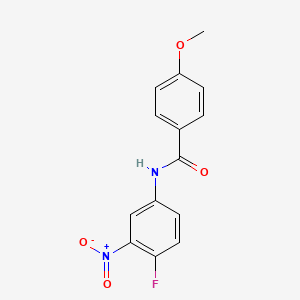
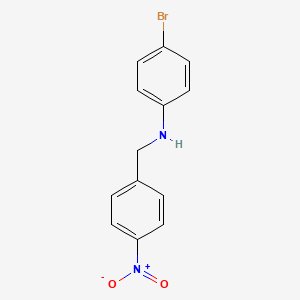
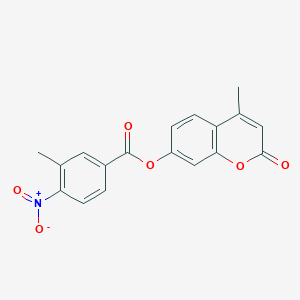
![4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B5686661.png)

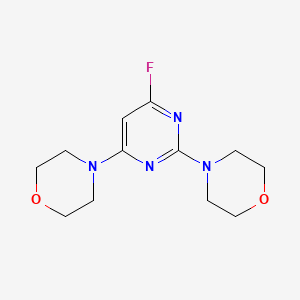
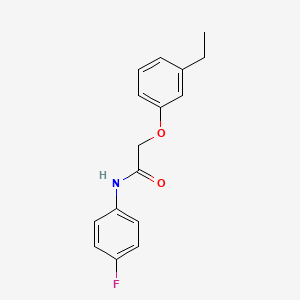
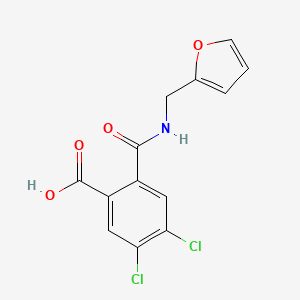
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
